molecular formula C14H12N2 B072424 2-Methyl-1-phenyl-1H-benzo[d]imidazole CAS No. 1484-39-5

2-Methyl-1-phenyl-1H-benzo[d]imidazole

Cat. No. B072424
CAS RN: 1484-39-5
M. Wt: 208.26 g/mol
InChI Key: MGKPDVRJFZOSFV-UHFFFAOYSA-N
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Description

“2-Methyl-1-phenyl-1H-benzo[d]imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid . A one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives starting from N-phenylbenzimidamides and iodobenzenes or bromobenzenes has been introduced .


Molecular Structure Analysis

The structure of benzimidazole-based compounds has been confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . It is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that appears in the form of tabular crystals . It is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Anticancer Properties : Some derivatives of 2-Methyl-1-phenyl-1H-benzo[d]imidazole have shown potent antiproliferative effects against breast cancer cell lines, with certain compounds exhibiting greater effects than cisplatin, a reference compound in cancer treatment (Karthikeyan et al., 2017). Other derivatives have demonstrated significant antitumor activity against various cancer cell lines, such as A549, MDA-MB-231, A375, and HCT116 (Li et al., 2014).

  • Antimicrobial and Antitubercular Activity : Some derivatives have shown promising antimicrobial properties against bacteria like Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Salmonella typhosa. They also exhibit antitubercular activity against Mycobacterium tuberculosis (Jadhav et al., 2009). Other studies have identified compounds with significant activity against Mycobacterium tuberculosis and Mycobacterium bovis strains (Gobis et al., 2015).

  • Non-linear Optical (NLO) Applications : Certain derivatives have been identified as promising candidates for applications in NLO devices due to their significant values of molecular hyperpolarizabilities and microscopic NLO behavior (Manikandan et al., 2019).

  • Antiviral Properties : Novel series of benzo[d]imidazole-based heterocycles derived from 2-Methyl-1-phenyl-1H-benzo[d]imidazole have been reported to display potent broad-spectrum antiviral activities, including against HIV-1, HCV, and H1N1 (Eldebss et al., 2015).

  • Antibacterial Properties : Some synthesized derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria (Hanumantappa et al., 2021).

  • Corrosion Inhibition : Derivatives of 2-Methyl-1-phenyl-1H-benzo[d]imidazole have been studied as corrosion inhibitors for metals in acidic environments, displaying potential as protective agents (Ammal et al., 2018).

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs . The experimental results and drug-likeness properties of certain benzimidazole compounds suggest their potential applications, which can be developed as potent anticancer drugs in the near future .

properties

IUPAC Name

2-methyl-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-11-15-13-9-5-6-10-14(13)16(11)12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKPDVRJFZOSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348645
Record name 2-methyl-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-phenyl-1H-benzo[d]imidazole

CAS RN

1484-39-5
Record name 2-methyl-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction tube containing 2-iodonitrobenzene (125 mg, 0.5 mmol), N-phenylacetamide (81 mg, 0.6 mmol), CuI (4.8 mg, 0.025 mmol), N-methylethylenediamine (4.4 μL, 0.05 mmol), potassium phosphate (212 mg, 1 mmol) in dry toluene (3 mL) was purged with dry argon for 3 min. Then the mixture was heated at 100° C. for 18 h. After cooling, the reaction was hydrolyzed with 3 mL of water and filtered through a Varian cartridge Chem Elut 12198007, rinsing with ethyl acetate. The crude mixture was dissolved in 10 mL of glacial acetic acid and refluxed for 30 min in the presence of iron powder (279 mg, 5 mmol). The acid was removed under reduced pressure and the residue was suspended in saturated sodium bicarbonate solution and extracted with ethyl acetate. The obtained crude was purified by preparative HPLC, affording the title compound as a yellow solid (82 mg, 78% yield). mp 46-48° C. 1H NMR δ 2.63 (m, 3 H), 7.32 (d, J=Hz, 1 H), 7.47 (t, J=Hz, 1 H), 7.53 (t, J=Hz, 1 H), 7.66-7.72 (m, 5 H), 7.88 (d, J=7.2 Hz, 2 H); 13C NMR δ 12.6, 111.8, 115.1, 125.3, 127.1, 130.2, 130.3, 132.9, 133.8, 152.2, 158.3. HRMS (FAB): cal. for C14H13N2 [M+H+]: 209.1079; found: 209.1072. The same reaction was also performed on 25 mmol scale, obtaining the final product in 75% yield (3.9 g). The same product was obtained from 2-bromonitrobenzene (101 mg, 0.5 mmol) in 80% yield (83 mg).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
4.4 μL
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
279 mg
Type
catalyst
Reaction Step Two
Yield
78%

Synthesis routes and methods II

Procedure details

A solution of 10 g (0.054, mole) of N-phenyl-1,2phenylenediamine and 9.94 ml (0.054 mole) of triethylorthoacetate in 200 ml of ethanol was heated to reflux for 4 hours. The solvent was removed and the residue partitioned between chloroform and water. The organic layer was separated, dried and removed to give 11.99 g of product as an oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
triethylorthoacetate
Quantity
9.94 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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